methyl 3-bromo-2-fluoropyridine-4-carboxylate
Overview
Description
methyl 3-bromo-2-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 2 on the pyridine ring are substituted with bromine and fluorine, respectively. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that Methyl 3-bromo-2-fluoropyridine-4-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that fluorinated pyridines, to which this compound belongs, are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .
Result of Action
Fluorinated pyridines are known to exhibit interesting and unusual physical, chemical, and biological properties .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-2-fluoroisonicotinate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction suggests that Methyl 3-bromo-2-fluoroisonicotinate may influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, indicate its potential for systemic effects .
Cellular Effects
Methyl 3-bromo-2-fluoroisonicotinate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CYP1A2 can lead to altered metabolic pathways in cells, affecting the overall cellular function . The compound’s ability to permeate the blood-brain barrier also suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-bromo-2-fluoroisonicotinate involves its binding interactions with biomolecules. As an inhibitor of CYP1A2, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of certain compounds in the body, affecting various physiological processes. Additionally, Methyl 3-bromo-2-fluoroisonicotinate may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromo-2-fluoroisonicotinate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that Methyl 3-bromo-2-fluoroisonicotinate can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of Methyl 3-bromo-2-fluoroisonicotinate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways through CYP1A2 inhibition . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and function . These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
Methyl 3-bromo-2-fluoroisonicotinate is involved in metabolic pathways that include interactions with enzymes such as CYP1A2 . This interaction can affect the metabolic flux and levels of metabolites in the body. The compound’s inhibition of CYP1A2 can lead to altered metabolism of drugs and other compounds that are substrates of this enzyme .
Transport and Distribution
Within cells and tissues, Methyl 3-bromo-2-fluoroisonicotinate is transported and distributed through various mechanisms. Its high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be widely distributed in the body . The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Methyl 3-bromo-2-fluoroisonicotinate can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-bromo-2-fluoropyridine-4-carboxylate can be synthesized through a multi-step process involving the bromination and fluorination of isonicotinic acid derivatives. One common method involves the bromination of methyl isonicotinate followed by fluorination using appropriate fluorinating agents . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and silver fluoride for fluorination.
Industrial Production Methods
Industrial production of methyl 3-bromo-2-fluoroisonicotinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
methyl 3-bromo-2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 3-methoxy-2-fluoroisonicotinate, while Suzuki-Miyaura coupling can produce various biaryl derivatives .
Scientific Research Applications
methyl 3-bromo-2-fluoropyridine-4-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromoisonicotinate: Lacks the fluorine substituent, which affects its reactivity and applications.
Methyl 2-fluoroisonicotinate: Lacks the bromine substituent, leading to different chemical properties and uses.
Methyl 3-chloro-2-fluoroisonicotinate: Similar structure but with chlorine instead of bromine, resulting in different reactivity and applications.
Uniqueness
methyl 3-bromo-2-fluoropyridine-4-carboxylate is unique due to the presence of both bromine and fluorine substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
methyl 3-bromo-2-fluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQRECAJGREBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214325-32-2 | |
Record name | methyl 3-bromo-2-fluoropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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